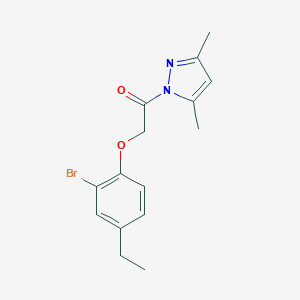
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure that includes a dichlorophenoxy group, a dihydroquinoline moiety, and a butanamide backbone, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and dihydroquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include thionyl chloride, which facilitates the formation of the carbonothioyl group, and various catalysts that promote the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide shares similarities with other compounds that contain dichlorophenoxy and quinoline moieties, such as:
- 4-(2,4-dichlorophenoxy)butanoic acid
- N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)butanamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C20H20Cl2N2O2S |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)butanamide |
InChI |
InChI=1S/C20H20Cl2N2O2S/c21-15-9-10-18(16(22)13-15)26-12-4-8-19(25)23-20(27)24-11-3-6-14-5-1-2-7-17(14)24/h1-2,5,7,9-10,13H,3-4,6,8,11-12H2,(H,23,25,27) |
InChIキー |
KLGUYFXTBNEHDU-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B320632.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]propanamide](/img/structure/B320634.png)
![1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea](/img/structure/B320635.png)
![2-({4-[(Cyclohexylamino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B320637.png)
![Methyl 4-{4-[(cyclohexylamino)sulfonyl]anilino}-4-oxobutanoate](/img/structure/B320638.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B320639.png)
![N-cyclohexyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B320640.png)
![N-cyclohexyl-4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B320641.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B320642.png)
![2-(2-chlorophenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B320643.png)
![2-(2-bromo-4-ethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B320645.png)

![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B320647.png)
![N-[(4-phenoxyphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B320649.png)
